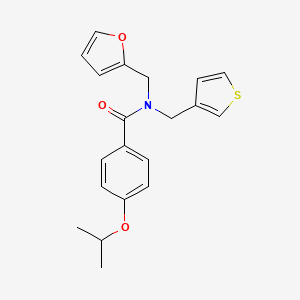

N-(furan-2-ylmethyl)-4-isopropoxy-N-(thiophen-3-ylmethyl)benzamide

Description

N-(Furan-2-ylmethyl)-4-isopropoxy-N-(thiophen-3-ylmethyl)benzamide is a benzamide derivative featuring a 4-isopropoxy-substituted benzene core, with dual N-alkylation by furan-2-ylmethyl and thiophen-3-ylmethyl groups. This compound combines heterocyclic moieties (furan and thiophene) known for enhancing bioavailability and intermolecular interactions in drug design . The isopropoxy group at the para position likely influences solubility and steric effects, while the thiophene and furan substituents contribute to π-π stacking and hydrogen-bonding capabilities.

Properties

IUPAC Name |

N-(furan-2-ylmethyl)-4-propan-2-yloxy-N-(thiophen-3-ylmethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO3S/c1-15(2)24-18-7-5-17(6-8-18)20(22)21(12-16-9-11-25-14-16)13-19-4-3-10-23-19/h3-11,14-15H,12-13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYFYPALMPOECPM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)C(=O)N(CC2=CSC=C2)CC3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(furan-2-ylmethyl)-4-isopropoxy-N-(thiophen-3-ylmethyl)benzamide typically involves multiple steps, starting with the preparation of the furan and thiophene derivatives. These derivatives are then coupled using appropriate reagents under controlled conditions to form the final compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using advanced chemical engineering techniques. The process would be optimized for efficiency, yield, and purity, ensuring that the compound meets the required standards for its intended applications.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The specific type of reaction depends on the reagents and conditions used.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles and leaving groups.

Major Products Formed: The major products formed from these reactions include oxidized, reduced, or substituted derivatives of the original compound, depending on the specific reaction conditions.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound may be used to study the interactions between small molecules and biological targets. Its potential as a probe in biochemical assays is also of interest.

Medicine: The compound's potential medicinal applications include its use as a lead compound in drug discovery. Its ability to interact with specific molecular targets may make it useful in the development of new therapeutic agents.

Industry: In industry, this compound could be used in the production of advanced materials, such as polymers and coatings. Its unique properties may offer advantages in various industrial applications.

Mechanism of Action

The mechanism by which N-(furan-2-ylmethyl)-4-isopropoxy-N-(thiophen-3-ylmethyl)benzamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact pathways and targets involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

Key analogs include benzamide derivatives with heterocyclic or aryl substitutions (Table 1). For example:

- N-(4-(2-Aminocyclopropyl)phenyl)-3-(thiophen-3-yl)benzamide hydrochloride (5b): Contains a thiophen-3-yl group but differs in the presence of an aminocyclopropylphenyl moiety .

- N-(4-Chloro-3-trifluoromethylphenyl)-2-ethoxy-6-pentadecylbenzamide (CTPB,6) : Shares a benzamide backbone with bulky alkyl chains but lacks heterocyclic substituents .

- Fenfuram (2-methyl-N-phenyl-3-furancarboxamide) : A pesticidal benzamide with a furan ring but simpler substitution patterns .

Table 1: Structural Comparison of Selected Benzamide Derivatives

Physicochemical Properties

Melting Points and Solubility

- Fenfuram has a lower melting point (∼120°C), likely due to reduced steric hindrance from its simpler N-phenyl group .

- The 4-isopropoxy group in the target compound may enhance solubility in organic solvents compared to analogs with long alkyl chains (e.g., CTPB,6) .

Spectroscopic Data

- IR Spectroscopy : Benzamide derivatives typically show strong ν(C=O) stretches at 1660–1680 cm⁻¹, consistent with the target compound’s amide group. Heterocyclic substituents (furan/thiophene) introduce additional ν(C-O) or ν(C-S) bands at 1240–1260 cm⁻¹ .

- NMR : For analogs like 5b , aromatic protons resonate at δ 7.2–8.1 ppm, while thiophene protons appear at δ 7.0–7.5 ppm . The target compound’s isopropoxy group would produce a characteristic triplet for the methine proton (δ 1.2–1.4 ppm) and a septet for the methyl groups (δ 4.5–4.7 ppm).

Biological Activity

N-(furan-2-ylmethyl)-4-isopropoxy-N-(thiophen-3-ylmethyl)benzamide is a synthetic compound notable for its potential biological activities, particularly in medicinal chemistry. This compound features a furan ring, a thiophene ring, and an isopropoxy group, which contribute to its unique pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 482.6 g/mol. The structure includes various functional groups that enhance its biological interactions.

Biological Activity

Research has indicated that compounds containing furan and thiophene moieties often exhibit significant biological activities, including antiviral, antibacterial, and anticancer properties. Below are some key findings related to the biological activity of this compound:

Antiviral Activity

- Mechanism of Action : Compounds similar to this compound have shown efficacy against various viruses by inhibiting viral replication mechanisms. For instance, studies have demonstrated that derivatives of furan and thiophene can inhibit the activity of viral polymerases and proteases, crucial for viral replication .

-

Case Studies :

- A study on thiazolidinone derivatives indicated that modifications in the structure could enhance antiviral potency, with some compounds achieving IC50 values as low as 0.35 μM against HCV .

- Another research highlighted that hybrid compounds with furan rings exhibited significant inhibitory effects on HIV reverse transcriptase, suggesting a potential pathway for developing antiviral agents .

Anticancer Activity

- Cell Line Studies : Preliminary studies have shown that compounds with similar structural characteristics can induce apoptosis in cancer cell lines. For example, the introduction of furan or thiophene rings into benzamide structures has been associated with increased cytotoxicity against various cancer types .

- In Vivo Studies : Animal models have been used to evaluate the anticancer potential of related compounds. These studies often report reduced tumor growth and improved survival rates in treated groups compared to controls .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various factors:

| Structural Feature | Impact on Activity |

|---|---|

| Furan Ring | Enhances interaction with biological targets |

| Thiophene Ring | Contributes to increased lipophilicity and cellular uptake |

| Isopropoxy Group | Modulates solubility and bioavailability |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.